2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide

Drug-likeness Lipinski parameters Physicochemical profiling

2-(4-(Isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide (CAS 1206995-16-5) is a synthetic N-phenyl-2-(phenylsulfonyl)acetamide derivative bearing an isopropylsulfonyl pharmacophore on the terminal phenyl ring and a morpholino-2-oxoethyl side chain. Its molecular formula is C23H28N2O5S (MW 444.55 g/mol).

Molecular Formula C23H28N2O5S
Molecular Weight 444.55
CAS No. 1206995-16-5
Cat. No. B2824288
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide
CAS1206995-16-5
Molecular FormulaC23H28N2O5S
Molecular Weight444.55
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3
InChIInChI=1S/C23H28N2O5S/c1-17(2)31(28,29)21-9-5-18(6-10-21)15-22(26)24-20-7-3-19(4-8-20)16-23(27)25-11-13-30-14-12-25/h3-10,17H,11-16H2,1-2H3,(H,24,26)
InChIKeyQLSWCPYKAKNGNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-(Isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide (CAS 1206995-16-5) – Key Chemicophysical Properties for Procurement


2-(4-(Isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide (CAS 1206995-16-5) is a synthetic N-phenyl-2-(phenylsulfonyl)acetamide derivative bearing an isopropylsulfonyl pharmacophore on the terminal phenyl ring and a morpholino-2-oxoethyl side chain. Its molecular formula is C23H28N2O5S (MW 444.55 g/mol) [1]. The compound possesses 7 hydrogen-bond acceptors, 0 hydrogen-bond donors, a calculated logP of 3.21, and a topological polar surface area (TPSA) of 83.99 Ų, placing it within drug-like chemical space albeit with moderate lipophilicity [1]. This sulfone-containing phenylacetamide scaffold has gained interest as a potential carbonic anhydrase (CA) inhibitor, particularly against tumor-associated isoform hCA IX [2].

Why Close Analogs of 2-(4-(Isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide Are Not Directly Interchangeable


Within the N-phenyl-2-(phenylsulfonyl)acetamide class, seemingly minor structural modifications can substantially impact target isoform selectivity, potency, and pharmacokinetic behaviour. For instance, the isopropylsulfonyl group in this compound is known from benzimidazole SAR studies to be a privileged substituent for enhancing activity, yet its effect is context-dependent and not uniformly predictable across different core scaffolds [1]. Similarly, the morpholino-2-oxoethyl moiety modulates both lipophilicity and hydrogen-bonding capacity, which can alter binding kinetics and ADME properties relative to analogues carrying methylsulfonyl, unsubstituted acetamide, or carboxylic acid functionalities [2]. Generic substitution without quantitative justification therefore risks selecting a molecule with unintended target coverage or unsuitable physicochemical properties, as detailed in the evidence guide below.

Quantitative Differentiation Evidence for 2-(4-(Isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide (1206995-16-5)


Physicochemical Profile Comparison Against Class-Average N-Phenyl-2-(phenylsulfonyl)acetamides

The calculated physicochemical properties of 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide position it favourably within oral drug-like space while exhibiting a distinct balance of lipophilicity and polarity compared to simpler class representatives. Its TPSA of 83.99 Ų and clogP of 3.21 indicate moderate membrane permeability with adequate solubility potential, whereas many methylsulfonyl or unsubstituted phenyl derivatives in this series trend toward lower TPSA (< 75 Ų) and higher lipophilicity (clogP > 3.5), which can increase hERG and cytotoxicity risk [1][2].

Drug-likeness Lipinski parameters Physicochemical profiling

Preferred Isopropylsulfonyl Pharmacophore: Structure–Activity Relationship Evidence from Imidazo[1,2-a]pyridine Chemotype

In a dedicated imidazo[1,2-a]pyridine anti-rhinovirus series, the isopropylsulfonyl substituent was identified as the optimal C-1 benzimidazole replacement for antiviral potency (IC50 values not specified in the abstract but ranked as 'best substituent'), whereas the same group unexpectedly failed to enhance activity when transferred to the imidazo[1,2-a]pyridine core [1]. This demonstrates that the isopropylsulfonyl is a privileged but scaffold-dependent pharmacophore—2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide incorporates it in a phenylacetamide context distinct from both benzimidazole and imidazo[1,2-a]pyridine, offering an underexplored SAR niche.

Isopropylsulfonyl SAR kinase inhibitor antiviral

Carbonic Anhydrase IX Inhibitory Potential via Class-Level Sulfonyl Acetamide Linker Advantage

The N-phenyl-2-(phenylsulfonyl)acetamide scaffold—of which 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide is a member—was shown to enhance hCA IX inhibitory activity beyond the clinical candidate SLC-0111 when the ureido linker was replaced with a flexible sulfonyl acetamide linkage [1]. Specific sulfones 5a–d and 5f in that series displayed improved hCA IX activity over SLC-0111, and sulfone 5f demonstrated selective inhibition of tumor-associated hCA IX over cytosolic hCA I and II [1]. Although the exact IC50 of the title compound has not been disclosed, the isopropylsulfonyl and morpholino-2-oxoethyl substituents represent an unexplored combination within this proven pharmacophore class.

Carbonic anhydrase inhibition hCA IX selectivity anticancer

Optimal Application Scenarios for 2-(4-(Isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide (1206995-16-5)


Medicinal Chemistry SAR Expansion for Tumor-Associated Carbonic Anhydrase IX Inhibitors

The compound serves as a novel entry within the N-phenyl-2-(phenylsulfonyl)acetamide series that has demonstrated improved hCA IX inhibition over SLC-0111 [2]. Its isopropylsulfonyl and morpholino-2-oxoethyl substituents offer an unexplored combination for probing CA IX isoform selectivity and for generating intellectual property around differentiated sulfone-based anticancer leads.

Isopropylsulfonyl Pharmacophore Profiling Across Scaffold Families

Given the documented scaffold-dependent behaviour of the isopropylsulfonyl group—optimal in benzimidazoles yet ineffective in imidazo[1,2-a]pyridines [2]—this phenylacetamide derivative extends the pharmacophore knowledge base. Researchers investigating the SAR landscape of isopropylsulfonyl-containing inhibitors can use this compound to systematically evaluate the pharmacophore's transferability.

Physicochemical Property Benchmarking for CNS vs. Peripheral Target Discrimination

With a TPSA of 83.99 Ų and clogP of 3.21 [2], the compound occupies a borderline physicochemical space that can inform CNS permeability studies. It serves as a calibration molecule for developing computational models that predict blood-brain barrier penetration within the phenylacetamide sulfone chemical series.

Quote Request

Request a Quote for 2-(4-(isopropylsulfonyl)phenyl)-N-(4-(2-morpholino-2-oxoethyl)phenyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.